2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
CAS No.: 1404735-99-4
Cat. No.: VC3412061
Molecular Formula: C12H19N3O4
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid - 1404735-99-4](/images/structure/VC3412061.png)
Specification
CAS No. | 1404735-99-4 |
---|---|
Molecular Formula | C12H19N3O4 |
Molecular Weight | 269.3 g/mol |
IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(1-methylpyrazol-4-yl)acetic acid |
Standard InChI | InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-14(4)7-8/h6-7,9H,1-5H3,(H,16,17) |
Standard InChI Key | ADZDAULHSOBYRE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound registered under CAS number 1404735-99-4. It belongs to the class of pyrazole derivatives containing specific functional groups including a carboxylic acid moiety, a tert-butoxycarbonyl (Boc) protecting group, and a methylated nitrogen atom . The compound has several synonyms in chemical literature, including "(tert-butoxycarbonyl)(methyl)aminoacetic acid" and the IUPAC name "2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(1-methylpyrazol-4-yl)acetic acid" .
Structural Characteristics
The molecular structure of this compound features a pyrazole ring with a methyl group attached to one of the nitrogen atoms (position 1). At position 4 of the pyrazole ring, there is an acetic acid moiety that also contains a Boc-protected methylamino group. This creates a complex three-dimensional structure with multiple functional groups that contribute to its chemical reactivity and potential applications .
Chemical Properties and Identifiers
Fundamental Chemical Data
The comprehensive chemical data for 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is presented in Table 1 below:
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₉N₃O₄ |
Molecular Weight | 269.3 g/mol |
CAS Number | 1404735-99-4 |
MDL Number | MFCD19401017 |
PubChem CID | 64146084 |
Standard Storage | Room Temperature |
Appearance | Powder |
Table 1: Key chemical properties of 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Structural Identifiers
Modern chemical databases use various structural identifiers to represent chemical compounds. Table 2 presents the key structural identifiers for this compound:
Identifier Type | Value |
---|---|
IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(1-methylpyrazol-4-yl)acetic acid |
Standard InChI | InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-14(4)7-8/h6-7,9H,1-5H3,(H,16,17) |
InChI Key | ADZDAULHSOBYRE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O |
Table 2: Structural identifiers for 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
These identifiers are crucial for database searches, chemical information management, and ensuring accurate compound identification across different chemical platforms.
Related Compounds and Chemical Context
Chemical Family
2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid belongs to several chemical categories including pyrazoles and carboxylic acids. The pyrazole ring serves as a core structure in many biologically active compounds, while the carboxylic acid functionality enables various chemical transformations including esterification and amide formation .
Related Derivatives
Several structurally related compounds have been identified, including:
-
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 2165947-34-0), which differs by having the Boc group directly attached to an amino group without the methyl spacer, and exists in a specific R-configuration .
-
4-{[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid (CAS: 1006963-69-4), which contains a similar pyrazole motif but with different substituents and connectivity .
These related compounds suggest that the pyrazole motif with various functional group modifications forms an important class of compounds with potential applications in synthetic chemistry and pharmaceutical development.
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